2-(Propan-2-yl)cyclohexan-1-amine
Description
Significance of Cyclohexylamines as Scaffolds in Organic Chemistry
Cyclohexylamines serve as versatile building blocks, or scaffolds, in organic synthesis. ohans.com Their unique chemical properties, including their nature as primary amines, allow them to participate in a wide range of chemical reactions. ohans.com The presence of the cyclohexane (B81311) ring introduces specific steric and electronic characteristics that influence the reactivity of the amine group. ohans.com This makes them valuable intermediates in the creation of more complex molecules. For instance, they are precursors in the synthesis of various pharmaceuticals, dyes, and corrosion inhibitors. ohans.comwikipedia.org
Overview of Research Trajectories for Aminocyclohexanes
Research into aminocyclohexanes is diverse and expanding. A significant area of investigation is in medicinal chemistry, where these compounds are explored for their potential biological activities. ontosight.aiontosight.ai Studies have investigated cyclohexylamine (B46788) derivatives for their potential as analgesic, anti-inflammatory, and neuroprotective agents. ontosight.aiontosight.ai Another major research direction is their application in materials science, particularly as photostabilizers for organic materials and as components in the manufacture of polymers like polyurethane foams. google.comontosight.ai Furthermore, their role as catalysts and as intermediates in the synthesis of agrochemicals is an active area of study. ontosight.ai
Scope and Focus of Research on 2-(Propan-2-yl)cyclohexan-1-amine
This article will focus specifically on the chemical compound this compound. The research on this particular derivative, while not as extensive as for some other cyclohexylamines, provides a case study into the synthesis, properties, and potential applications of this class of compounds. The subsequent sections will delve into the specific chemical and physical characteristics of this compound, including its stereoisomerism and spectroscopic data.
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-ylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)8-5-3-4-6-9(8)10/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUHHWALHWRYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301535 | |
| Record name | 2-(1-Methylethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6850-64-2 | |
| Record name | 2-(1-Methylethyl)cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901301535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Propan 2 Yl Cyclohexan 1 Amine and Its Analogs
Direct Synthesis Routes
Reductive Amination Protocols
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. libretexts.org This one-pot reaction involves the initial formation of an imine or enamine from the condensation of a ketone or aldehyde with an amine, followed by in-situ reduction. researchgate.net In the context of 2-(propan-2-yl)cyclohexan-1-amine, the precursor is 2-isopropylcyclohexanone (B93567). nih.gov
The reaction is typically carried out in the presence of a suitable reducing agent and often a catalyst. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation using hydrogen gas over a metal catalyst, such as nickel or palladium, is also a widely employed method, particularly in industrial settings. libretexts.org The choice of amine (ammonia for primary amines, or a primary amine for secondary amine synthesis) and the reaction conditions can be tailored to achieve the desired product.
A general protocol for the direct reductive amination of ketones involves dissolving the ketone and the amine in a suitable solvent, followed by the addition of the reducing agent. researchgate.net The reaction progress is monitored, and upon completion, the product is isolated and purified.
Table 1: Reagents for Reductive Amination
| Reagent | Function |
|---|---|
| 2-Isopropylcyclohexanone | Ketone Precursor |
| Ammonia (B1221849) or Primary Amine | Nitrogen Source |
| Sodium Borohydride (NaBH₄) | Reducing Agent |
| Palladium on Carbon (Pd/C) | Catalyst |
Synthesis via Imine Reduction
An alternative direct approach involves the pre-formation and isolation of the imine, followed by its reduction. This two-step process allows for greater control over the reaction, as the intermediate imine can be purified before the reduction step. The imine is synthesized by the condensation of 2-isopropylcyclohexanone with an appropriate amine, often with the removal of water to drive the equilibrium towards the product.
The subsequent reduction of the isolated imine can be achieved using various reducing agents. Sodium borohydride is a common choice for this transformation. mdpi.com Catalytic hydrogenation is also an effective method for reducing the C=N double bond of the imine to the corresponding amine. rsc.org This method is particularly useful for the synthesis of a wide range of substituted amines. mdpi.com
Palladium-Catalyzed Synthetic Approaches
Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis for the formation of carbon-nitrogen bonds. nih.gov While direct palladium-catalyzed amination of an unactivated C-H bond in 2-isopropylcyclohexane is challenging, related approaches can be envisioned. For instance, the Buchwald-Hartwig amination could be applied to a suitable precursor, such as 2-isopropylcyclohexyl halide. This reaction involves the cross-coupling of an amine with an aryl or alkyl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov
Another palladium-catalyzed approach is the aza-Wacker reaction, which involves the intramolecular or intermolecular addition of an amine to an alkene. nih.gov While not a direct synthesis from the parent alkane, these methods highlight the versatility of palladium catalysis in amine synthesis. caltech.edu
Multistep Synthetic Sequences
Multistep syntheses provide a more flexible approach, allowing for the construction of complex molecules from simpler, readily available starting materials.
Elaboration from Cyclohexanone (B45756) Precursors
The synthesis of this compound can commence from cyclohexanone itself. google.com One common strategy involves the alkylation of cyclohexanone to introduce the isopropyl group at the 2-position. This can be achieved by forming the enolate of cyclohexanone using a suitable base, followed by reaction with an isopropyl halide. quora.com
Once 2-isopropylcyclohexanone is obtained, it can be converted to the target amine using the reductive amination or imine reduction methods described previously. libretexts.org This multistep approach allows for the synthesis of a variety of 2-alkylated cyclohexylamines by simply changing the alkylating agent in the first step.
An alternative elaboration involves the conversion of cyclohexanone to 2-bromocyclohexanone, followed by a substitution reaction with an appropriate isopropyl nucleophile. The resulting 2-isopropylcyclohexanone can then be converted to the desired amine.
Prins-Cyclization Strategies for Ring Formation
The Prins reaction is an acid-catalyzed reaction between an alkene and an aldehyde or ketone. organic-chemistry.orgbeilstein-journals.org While not a direct route to this compound, Prins-type cyclizations can be employed to construct the substituted cyclohexane (B81311) ring system from acyclic precursors. nih.govnih.gov For instance, a suitably substituted homoallylic alcohol could react with an aldehyde in the presence of an acid catalyst to form a tetrahydropyran (B127337) ring, which could then be further modified to yield the desired cyclohexylamine (B46788). nih.gov
Aza-Prins cyclization, a variation of the Prins reaction, involves the cyclization of an unsaturated amine or imine, leading to the formation of nitrogen-containing heterocycles. core.ac.uk This strategy could be adapted to synthesize the 2-(propan-2-yl)cyclohexylamine skeleton. The reaction typically involves the formation of an N-acyliminium ion intermediate, which then undergoes cyclization.
These multistep strategies, while more complex, offer significant flexibility in the design and synthesis of a wide range of analogs of this compound with diverse substitution patterns.
Derivatization from Amines and Carboxylic Acids
The formation of amide bonds through the condensation of amines and carboxylic acids is a fundamental transformation in organic synthesis and provides a direct route to N-acylated analogs of this compound. This reaction, often requiring a coupling agent to facilitate the removal of water, is a versatile method for introducing a wide range of functional groups.
One of the most common methods for amide bond formation involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism begins with the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, a cyclohexylamine derivative, to yield the corresponding amide and dicyclohexylurea as a byproduct.
Hydrothermal conditions have also been explored for the direct condensation of amines and carboxylic acids without the need for a catalyst. Studies have shown that a variety of amides can be synthesized with yields up to 90% over several hours at elevated temperatures and pressures (e.g., 250 °C and 40 bar). The reaction rates are influenced by the steric and electronic properties of both the amine and the carboxylic acid, with a proposed mechanism involving amine acylation.
Furthermore, primary and secondary amines, including those with a cyclohexane framework, can be converted into their corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions can be achieved by treating the amine with reagents like silicon tetraisocyanate or tetraisothiocyanate, providing excellent yields of the desired products. orgsyn.org The synthesis of unsymmetrical ureas can also be accomplished from isocyanides and O-benzoyl hydroxylamines using a copper salt catalyst under mild conditions. nih.gov Another approach involves the reaction of silylamines with carbon dioxide to form silylcarbamates, which then react with another silylamine to produce ureas. nih.gov
| Reagent/Condition | Product Type | Yield | Reference |
| Dicyclohexylcarbodiimide (DCC) | Amide | High | orgsyn.org |
| Hydrothermal (250 °C, 40 bar) | Amide | Up to 90% | |
| Silicon Tetraisocyanate | Urea | Excellent | orgsyn.org |
| Copper(I) acetate (B1210297) / t-BuONa | Unsymmetrical Urea | Moderate to Good | nih.gov |
| Silylamines / CO2 | Urea | Good | nih.gov |
Advanced Synthetic Techniques
Applications of Organometallic Reagents in C-N Bond Formation
Organometallic chemistry offers powerful tools for the construction of carbon-nitrogen bonds, providing routes to this compound and its N-substituted analogs that are often milder and more general than classical methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a particularly versatile method for forming C-N bonds between aryl halides and amines. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. youtube.com Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst. youtube.com The choice of phosphine (B1218219) ligands, such as bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos), is crucial for the reaction's efficiency and broad substrate scope. youtube.com This methodology can be applied to the synthesis of N-aryl derivatives of this compound from the corresponding aryl halides.
Copper-catalyzed amination reactions also provide a valuable alternative for C-N bond formation. For instance, copper(I) iodide can catalyze the cyanation of unactivated secondary alkyl chlorides at room temperature under photoinduced conditions, demonstrating the potential for C-C bond formation adjacent to a potential amine precursor. nih.gov Furthermore, copper catalysts have been employed for the amination of cyclohexane C-H bonds through nitrene insertion, offering a direct route to cyclohexylamine derivatives. acs.org
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Pd(0) / Biarylphosphine Ligand | Buchwald-Hartwig Amination | Aryl Halides, Amines | Mild conditions, broad scope | wikipedia.orgyoutube.comacs.org |
| CuI / Light | Cyanation of Alkyl Halides | Alkyl Chlorides, Cyanide Source | Room temperature, C-C bond formation | nih.gov |
| TpBr3Cu(NCMe) | C-H Amination | Cyclohexane, PhINTs | Direct C-H functionalization | acs.org |
| Cu-based catalysts | Ullmann-type coupling | Aryl halides, Amines | Alternative to Palladium | acsgcipr.org |
Mannich Reaction Implementations for Aminocyclohexane Frameworks
The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino carbonyl compounds, which are valuable precursors to aminocyclohexane derivatives. nih.govbuchler-gmbh.com The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (often formaldehyde) and a primary or secondary amine. buchler-gmbh.com
In the context of synthesizing analogs of this compound, a cyclohexanone derivative could serve as the carbonyl component. The reaction mechanism initiates with the formation of an electrophilic iminium ion from the aldehyde and the amine. buchler-gmbh.com The enol or enolate of the cyclohexanone then attacks the iminium ion, forming a new C-C bond and introducing an aminoalkyl group at the α-position. The resulting Mannich base can be further modified, for instance, by reduction of the ketone to an alcohol or conversion of the amine to other functional groups.
Significant advancements have been made in asymmetric Mannich reactions, enabling the stereoselective synthesis of chiral β-amino ketones. nih.govbuchler-gmbh.com Organocatalysis, particularly with chiral amines or cinchona alkaloids, has emerged as a highly effective strategy. buchler-gmbh.comru.nl These catalysts can promote the reaction with high diastereo- and enantioselectivity, which is crucial for the synthesis of specific stereoisomers of substituted cyclohexylamines. nih.govbuchler-gmbh.com For example, bifunctional cinchona alkaloid thiourea catalysts have been shown to be highly effective in promoting the enantioselective Mannich reaction of malonates with imines. nih.gov
| Catalyst Type | Reaction Variant | Key Advantage | Reference |
| Acid/Base Catalysis | Classical Mannich Reaction | Direct aminoalkylation | buchler-gmbh.com |
| Chiral Amines (e.g., Proline) | Asymmetric Organocatalytic Mannich | Stereoselective C-C bond formation | ru.nl |
| Cinchona Alkaloids | Asymmetric Organocatalytic Mannich | High diastereo- and enantioselectivity | buchler-gmbh.comnih.gov |
| Bifunctional Organocatalysts | Asymmetric Mannich Reaction | High enantioselectivity for various substrates | nih.gov |
Catalytic C-H Carbonylation of Aliphatic Amines
The direct functionalization of unactivated C-H bonds represents a highly atom-economical and efficient strategy in organic synthesis. Catalytic C-H carbonylation of aliphatic amines, including those with a cyclohexane ring, allows for the direct introduction of a carbonyl group, leading to valuable amide products like β-lactams and γ-lactams. nih.govcore.ac.uk
Palladium-catalyzed processes have been developed that effectively combine readily available aliphatic amines with carbon monoxide. nih.govcore.ac.uk In one notable example, a palladium catalyst, in conjunction with a sterically hindered carboxylate ligand, facilitates the carbonylation of a β-C-H bond in secondary aliphatic amines to produce β-lactams. nih.govcore.ac.uk This method is successful with a wide array of secondary amines and can be used for late-stage functionalization. nih.gov The reaction proceeds through a distinct pathway where the carboxylate ligand orchestrates the attack of the amine on a palladium anhydride (B1165640) intermediate. nih.gov
Similar strategies have been extended to the diastereoselective C-H carbonylation of secondary alkylamines to form trans-4,5-disubstituted 2-pyrrolidinones (γ-lactams). This transformation requires a carefully balanced mixture of a sterically hindered carboxylate and ligands to achieve high diastereoselectivity in the C-H activation and carbonylation steps. Rhodium catalysts have also been explored for the C-H arylation of imines, which are precursors to amines. acs.org
| Catalyst System | Product Type | Key Features | Reference |
| Palladium(II) acetate / Carboxylate Ligand | β-Lactam | General for secondary amines, late-stage functionalization | nih.govcore.ac.uk |
| Palladium catalyst / Ligand mixture | γ-Lactam | Diastereoselective, forms trans-substituted pyrrolidinones | core.ac.uk |
| Rhodium catalyst / Halide abstractor | N-Boc-amines | C-H arylation of imines | acs.org |
Phase-Transfer Catalysis in Stereoselective Synthesis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. nih.gov In the context of synthesizing chiral molecules like analogs of this compound, asymmetric phase-transfer catalysis using chiral catalysts has proven to be highly effective for achieving stereoselectivity. acsgcipr.org
Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are commonly employed as phase-transfer catalysts. byu.edu These catalysts can form a chiral ion pair with a reactant in the aqueous phase and transport it into the organic phase to react with the substrate in a stereocontrolled manner. acsgcipr.org This approach has been successfully applied to the asymmetric alkylation of ketones and imines. For instance, the asymmetric alkylation of a cyclohexanone derivative, a potential precursor to this compound, can be achieved with high enantioselectivity using a chiral phase-transfer catalyst. byu.eduresearchgate.net
The diastereoselective synthesis of highly substituted cyclohexanones has also been accomplished using phase-transfer catalysis. For example, a cascade double Michael reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer catalyst affords highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov
| Catalyst Type | Reaction | Substrates | Stereoselectivity | Reference |
| Chiral Quaternary Ammonium Salts (from Cinchona Alkaloids) | Asymmetric Alkylation | Ketones, Imines | High enantioselectivity | byu.edu |
| Tetrabutylammonium Bromide (TBAB) | Diastereoselective Michael Addition | Curcumins, Arylidenemalonates | Excellent diastereoselectivity | beilstein-journals.orgnih.gov |
| Chiral Phase-Transfer Catalyst | Asymmetric Oxidative Cyclization | 1,5-Dienes | Good enantioselectivity | nih.gov |
Chemical Transformations and Functionalization Strategies
The primary amine group in this compound serves as a versatile handle for a wide range of chemical transformations and functionalization strategies. These reactions allow for the synthesis of a diverse library of derivatives with modified properties.
As previously mentioned, the amine can readily undergo acylation with acid chlorides or anhydrides to form amides, a reaction known as the Schotten-Baumann reaction. unc.edu Similarly, reaction with sulfonyl chlorides yields sulfonamides, which is the basis of the Hinsberg test for amines. unc.edu
The formation of ureas is another important transformation. This can be achieved by reacting the amine with an isocyanate. Alternatively, more general methods applicable to a wide range of primary and secondary amines, including cyclohexylamines, involve the use of silicon tetraisocyanate, which provides excellent yields of the corresponding ureas. orgsyn.org
Reductive amination of a ketone precursor, 2-(propan-2-yl)cyclohexan-1-one, with ammonia or a primary amine is a direct method for synthesizing the target compound or its N-substituted analogs. sigmaaldrich.com Common reducing agents for this transformation include sodium cyanoborohydride.
Furthermore, the cyclohexyl ring itself can be a site for functionalization, although this is often more challenging. However, advanced catalytic methods, such as the C-H amination and carbonylation reactions discussed earlier, provide pathways for direct modification of the cycloalkane scaffold.
| Reaction Type | Reagent | Product |
| Acylation | Acid Chloride / Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate / Silicon Tetraisocyanate | Urea |
| Reductive Amination | Ketone, Ammonia/Amine, Reducing Agent | Amine |
Amide Formation Reactions
The primary amine functionality of this compound makes it a suitable nucleophile for amide bond formation. This reaction is fundamental in organic synthesis and can be achieved through various methods, typically involving the reaction of the amine with a carboxylic acid or its activated derivative.
One common approach is the coupling of this compound with a carboxylic acid using a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to facilitate the formation of the amide bond by activating the carboxylic acid. scirp.org A study on the synthesis of N-[4-(propyl)cyclohexyl]-amides, close analogs of the target compound, demonstrated the utility of these methods for creating a library of amide derivatives. scirp.org
Another effective method involves the reaction of the amine with an acyl halide, typically an acyl chloride. This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Furthermore, specialized reagents have been developed to promote amide bond formation, particularly for challenging substrates that may be sterically hindered or electronically deactivated. For instance, a protocol using in situ formation of acyl fluorides has been shown to be effective for the coupling of sterically hindered amines. scirp.org Additionally, the use of 1-propylphosphonic anhydride (T3P®) has been reported as an efficient coupling agent for the synthesis of bispyridine-based ligands via amide bond formation. nih.gov
The following table summarizes various reagents and conditions used for amide formation reactions involving cyclohexylamine derivatives.
| Acylating Agent | Coupling Agent/Base | Solvent | Notes |
| Carboxylic Acid | DCC, HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Standard conditions for peptide coupling and general amide synthesis. scirp.org |
| Carboxylic Acid | EDC, HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Water-soluble carbodiimide, simplifies purification. scirp.org |
| Acyl Chloride | Triethylamine (TEA) or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | High-yielding, but sensitive to moisture. |
| Carboxylic Acid | 1-Propylphosphonic anhydride (T3P®) | Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Effective for the synthesis of bispyridine ligands. nih.gov |
| Carboxylic Acid | PPh₃/I₂ | Dichloromethane (CH₂Cl₂) | Mild conditions, suitable for various substrates. rsc.org |
Cyclization Reactions to Form Fused Ring Systems
The structure of this compound can serve as a building block for the synthesis of more complex, fused ring systems. Such reactions are pivotal in the synthesis of alkaloids and other biologically active molecules. Two notable examples of such cyclization reactions are the Bischler-Napieralski and Pictet-Spengler reactions, which would be applicable to analogs of this compound that incorporate an aromatic moiety.
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgjk-sci.com For an analog of this compound to undergo this reaction, it would first need to be acylated and possess a β-phenylethyl group attached to the nitrogen atom. The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com
| Reaction | Starting Material Prerequisite | Reagents | Product |
| Bischler-Napieralski | N-acyl-β-arylethylamine analog | POCl₃, P₂O₅, or Tf₂O | Dihydroisoquinoline fused system |
| Pictet-Spengler | β-arylethylamine analog | Aldehyde or Ketone, Acid catalyst | Tetrahydroisoquinoline fused system |
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Similar to the Bischler-Napieralski reaction, this would require an analog of this compound bearing a β-arylethyl substituent. This reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids.
Introduction of Halogen Substituents on the Cyclohexane Ring
The introduction of halogen atoms onto the cyclohexane ring of this compound can significantly alter its physical, chemical, and biological properties. Halogenation of saturated carbocyclic rings can be achieved through several methods, although direct and selective halogenation can be challenging.
One potential method is free radical halogenation . This reaction typically involves the use of a halogen (e.g., Cl₂ or Br₂) in the presence of UV light or a radical initiator such as azobisisobutyronitrile (AIBN). This method is generally not very selective and can lead to a mixture of mono- and poly-halogenated products at various positions on the cyclohexane ring. The reactivity of the C-H bonds towards abstraction by the halogen radical (tertiary > secondary > primary) would influence the product distribution.
A more selective approach could involve intramolecular cyclization reactions that incorporate a halogenation step . For example, the reaction of N-acetyl-2-(cyclohex-1-enyl)aniline with bromine or N-bromosuccinimide (NBS) has been shown to result in intramolecular cyclization to yield brominated products. researchgate.net This suggests that by designing an appropriate unsaturated analog of this compound, a halogen atom could be introduced onto the cyclohexane ring concurrently with the formation of a new ring.
Another strategy involves the use of specific halogenating agents. For instance, sodium hypochlorite (B82951) has been used for the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives. nih.gov While this is a different ring system, it highlights the potential of using specific reagents to achieve regioselective halogenation.
The following table outlines potential methods for the halogenation of the cyclohexane ring.
| Method | Reagent(s) | Conditions | Expected Outcome |
| Free Radical Halogenation | Cl₂ or Br₂ | UV light or AIBN | Mixture of halogenated isomers. |
| Halogenation-Cyclization | Br₂ or NBS | On an unsaturated analog | Regioselective introduction of a halogen atom during cyclization. researchgate.net |
| Specific Halogenating Agents | e.g., SO₂Cl₂, NCS | Varies | Potentially more selective halogenation depending on the substrate and reagent. |
It is important to note that the amino group in this compound would likely need to be protected (e.g., as an amide) before carrying out many of these halogenation reactions to prevent side reactions.
Stereochemical Aspects and Chiral Control in 2 Propan 2 Yl Cyclohexan 1 Amine Synthesis
Inherent Stereoisomerism of 2-(Propan-2-yl)cyclohexan-1-amine
The structure of this compound gives rise to multiple stereoisomers, stemming from both the arrangement of substituents on the cyclohexane (B81311) ring and the presence of chiral centers.
Cis-Trans Isomerism in the Cyclohexane Ring
The disubstituted cyclohexane ring in this compound can exist as two distinct geometric isomers: cis and trans. This type of stereoisomerism, also known as geometric isomerism, arises from the restricted rotation around the carbon-carbon single bonds within the ring structure.
In the cis-isomer, the isopropyl group and the amino group are located on the same face of the cyclohexane ring. In the trans-isomer, they are positioned on opposite faces. youtube.comyoutube.com These two isomers are diastereomers of each other, meaning they are stereoisomers that are not mirror images. nih.gov Consequently, they have different physical and chemical properties.
| Isomer | Relative Position of Substituents | Representation |
|---|---|---|
| cis-2-(Propan-2-yl)cyclohexan-1-amine | Isopropyl and Amino groups on the same face of the ring | Both substituents shown with wedges or both with dashes |
| trans-2-(Propan-2-yl)cyclohexan-1-amine | Isopropyl and Amino groups on opposite faces of the ring | One substituent shown with a wedge and the other with a dash |
Enantiomeric Forms and Chiral Centers
In addition to cis-trans isomerism, this compound also exhibits enantiomerism due to the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups. In this molecule, the carbon atom to which the amino group is attached (C1) and the carbon atom to which the isopropyl group is attached (C2) are both chiral centers.
The presence of two chiral centers means that, in principle, there can be up to 2n stereoisomers, where n is the number of chiral centers. For this compound, this would lead to a maximum of four stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The cis-isomer has two chiral centers, and its mirror image is non-superimposable, meaning the cis-isomer exists as a pair of enantiomers. Similarly, the trans-isomer also has two chiral centers and exists as a pair of enantiomers. The relationship between any cis-isomer and any trans-isomer is that of diastereomers.
| Configuration | Stereochemical Relationship |
|---|---|
| (1R,2S)-2-(Propan-2-yl)cyclohexan-1-amine and (1S,2R)-2-(Propan-2-yl)cyclohexan-1-amine | Enantiomers (cis pair) |
| (1R,2R)-2-(Propan-2-yl)cyclohexan-1-amine and (1S,2S)-2-(Propan-2-yl)cyclohexan-1-amine | Enantiomers (trans pair) |
Methods for Stereoselective Synthesis
Given the existence of multiple stereoisomers, the development of synthetic methods that can selectively produce a single desired stereoisomer is of great importance. Stereoselective synthesis aims to control the formation of these stereoisomers, leading to a high yield of one specific isomer over the others.
Asymmetric Catalysis in Amination Reactions
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral amines. In the context of this compound, this could involve the asymmetric amination of a suitable precursor. For instance, the reductive amination of 2-isopropylcyclohexanone (B93567) using a chiral catalyst can lead to the formation of specific stereoisomers of the desired amine. Chiral catalysts, often based on transition metals complexed with chiral ligands, create a chiral environment that directs the approach of the reagents, favoring the formation of one enantiomer over the other. yale.edu
Recent advancements have demonstrated the use of photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives, which could be adapted for the synthesis of this compound. nih.govnih.govrsc.org These methods often exhibit excellent diastereoselectivity and can achieve good enantioselectivity through the use of chiral catalysts. nih.gov
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for stereoselective synthesis. youtube.com A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for example, to the nitrogen of an enamine derived from 2-isopropylcyclohexanone. The chiral auxiliary would then direct the stereoselective addition of a hydride reagent to form the desired amine stereoisomer. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. Evans auxiliaries are a common class of chiral auxiliaries used in such synthetic strategies.
Enantioselective Hydrogenation Pathways
Enantioselective hydrogenation is a widely used method for the synthesis of chiral compounds. nih.govrsc.org In the case of this compound, a suitable unsaturated precursor, such as an enamine or an imine, can be hydrogenated using a chiral catalyst.
For example, the enamine derived from 2-isopropylcyclohexanone and a chiral amine can be hydrogenated. Alternatively, an achiral imine precursor could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands (e.g., DuPHOS). nih.gov The chiral catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the amine. This method can provide high yields and excellent enantioselectivities. rsc.org
Resolution of Racemic Mixtures
The separation of enantiomers from a racemic mixture of this compound is a fundamental challenge in stereochemistry. Since enantiomers possess identical physical properties, direct separation methods like standard crystallization are ineffective. libretexts.org The most common strategy involves converting the enantiomers into diastereomers, which have distinct physical properties and can be separated. libretexts.orglibretexts.orglibretexts.org
Diastereomeric Salt Formation with Chiral Resolving Agents
A widely employed method for resolving racemic amines like this compound is through the formation of diastereomeric salts. libretexts.orglibretexts.orglibretexts.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid or base, known as a resolving agent. libretexts.orglibretexts.org The resulting salts, being diastereomers, exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.orgulisboa.pt Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a strong acid or base. libretexts.orglibretexts.org
The success of diastereomeric salt resolution hinges on the appropriate selection of the chiral resolving agent. libretexts.org Several factors are considered when choosing a suitable chiral acid or base for the resolution of this compound.
Key Selection Criteria for Chiral Resolving Agents:
| Criteria | Description |
| Availability and Cost | The resolving agent should be readily available in high enantiomeric purity and be economically viable for the scale of the resolution. libretexts.orglibretexts.org |
| Acid/Base Strength (pKa) | The pKa of the resolving agent and the amine should be compatible to ensure efficient salt formation. For amine resolution, chiral acids are typically used. veranova.com |
| Formation of Crystalline Salts | The combination of the amine and the resolving agent must form stable, well-defined crystalline salts. ulisboa.pt |
| Solubility Difference | A significant difference in the solubility of the resulting diastereomeric salts in a particular solvent is crucial for effective separation by crystallization. ulisboa.pt |
| Ease of Recovery | The resolving agent should be easily recoverable after the resolution process for potential reuse. |
Commonly used chiral acids for resolving racemic bases include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org For specific applications, a screening of various chiral resolving agents under different conditions is often necessary to identify the optimal choice. veranova.com
Optimizing the crystallization conditions is paramount to achieving high yield and enantiomeric purity of the desired diastereomeric salt of this compound. whiterose.ac.uknih.gov
Parameters for Optimization:
| Parameter | Influence on Crystallization |
| Solvent | The choice of solvent significantly affects the solubility of the diastereomeric salts. A good solvent will exhibit a large solubility difference between the two diastereomers. ulisboa.pt |
| Temperature | Temperature gradients can be used to control the rate of crystallization and improve selectivity. Controlled cooling is a common technique. nih.gov |
| Concentration | The concentration of the diastereomeric salt solution influences the degree of supersaturation, which is a driving force for crystallization. nih.gov |
| Molar Ratio of Resolving Agent | The stoichiometry between the racemic amine and the resolving agent can impact the yield and enantiomeric excess of the product. Ratios other than 1:1 are sometimes beneficial. ulisboa.pt |
| Stirring/Agitation | Agitation affects mass transfer and can influence crystal growth and morphology. |
Systematic variation of these parameters is typically employed to identify the optimal conditions for separating the diastereomeric salts of this compound. nih.gov
Crystallization-Induced Diastereoisomer Transformation (CIDT)
Crystallization-Induced Diastereoisomer Transformation (CIDT) is a powerful technique that can theoretically achieve a 100% yield of the desired enantiomer. princeton.edu This method is applicable when the undesired diastereomer in solution can be converted into the desired, less soluble diastereomer that crystallizes out. princeton.eduresearchgate.net This in-situ racemization or epimerization of the undesired enantiomer in the starting material, coupled with the selective crystallization of the desired diastereomer, drives the equilibrium towards the formation of the desired product. princeton.edursc.org For amines, this can sometimes be achieved through photochemical methods or by using specific catalysts that facilitate the interconversion of the enantiomers in solution. princeton.edu
Enantiospecific Cocrystallization Principles
Enantiospecific cocrystallization is an alternative resolution method where a chiral coformer is used instead of a traditional resolving agent that forms an ionic salt. nih.govnih.gov This technique relies on the formation of cocrystals through non-covalent interactions, such as hydrogen bonding. nih.gov The key principle is that the chiral coformer will selectively form a stable cocrystal with only one of the enantiomers of the racemic mixture. nih.gov This enantiospecificity leads to the precipitation of the cocrystal containing the desired enantiomer, leaving the other enantiomer in the solution. rsc.org This method is particularly useful for resolving non-ionizable compounds or when suitable salt-forming resolving agents cannot be found. veranova.comnih.gov
Dynamic Kinetic Resolution and Racemization Loops
Dynamic kinetic resolution (DKR) combines the kinetic resolution of a racemic mixture with an in-situ racemization of the slower-reacting enantiomer. rsc.org In the context of resolving this compound, this could involve an enzyme or a chemical catalyst that selectively reacts with one enantiomer (kinetic resolution), while another catalyst simultaneously converts the unreacted enantiomer into the reactive one (racemization). whiterose.ac.ukrsc.org This "racemization loop" allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product, overcoming the 50% yield limitation of classical kinetic resolution. whiterose.ac.ukrsc.org
Biocatalytic Approaches to Chiral Resolution
Biocatalytic resolution has emerged as a powerful and environmentally benign method for the separation of enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. While specific studies on the biocatalytic resolution of this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through the well-established lipase-catalyzed kinetic resolution of structurally similar chiral amines.
Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia, are frequently used for the acylation of amines. In a typical kinetic resolution process, a racemic amine is reacted with an acyl donor in the presence of a lipase. The enzyme selectively acylates one enantiomer at a much higher rate than the other, leading to a mixture of an enantioenriched amide and the unreacted, also enantioenriched, amine. These can then be separated by standard chromatographic techniques.
The efficiency of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value (typically >100) is desirable for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material at or near 50% conversion.
For instance, the kinetic resolution of various primary amines using lipases has been extensively studied. mdpi.com These studies demonstrate the feasibility of achieving high enantiomeric purities for a range of substrates. The choice of enzyme, acylating agent, solvent, and temperature are all critical parameters that need to be optimized for a specific substrate like this compound.
Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Chiral Amines
| Racemic Amine | Lipase | Acylating Agent | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Product | Ref |
| (±)-1-Phenylethylamine | Candida antarctica Lipase B | Ethyl acetate (B1210297) | Toluene | 24 | 48 | >99% ((R)-amide) | mdpi.com |
| (±)-2-Aminoheptane | Candida antarctica Lipase B | Diisopropyl malonate | Diisopropyl ether | 4 | 50 | >99% ((R)-amide) | mdpi.com |
| (±)-1-(1-Naphthyl)ethylamine | Pseudomonas cepacia Lipase | Vinyl acetate | Diisopropyl ether | 48 | 51 | 98% ((R)-amide) | nih.gov |
This table presents data for structurally related chiral amines to illustrate the general principles of biocatalytic resolution that would be applicable to this compound.
Characterization of Stereochemical Purity
Following a chiral synthesis or resolution, it is imperative to accurately determine the stereochemical purity of the product. This is typically quantified as the enantiomeric excess (ee), which is a measure of how much one enantiomer is present in excess of the other.
Chiral Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. nih.gov This technique allows for the physical separation of the enantiomers, enabling their individual quantification.
The principle of chiral HPLC lies in the differential interaction of the enantiomers with the chiral stationary phase. CSPs are themselves enantiomerically pure and create a chiral environment within the column. As the racemic or enantioenriched mixture passes through the column, one enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in a separation of the two enantiomers into distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas.
Commonly used CSPs for the separation of chiral amines and related compounds are based on polysaccharides such as cellulose (B213188) and amylose, which are often derivatized with various carbamates or benzoates. The choice of the specific CSP and the mobile phase composition (a mixture of solvents like hexane (B92381) and an alcohol) is crucial for achieving good separation (resolution) of the enantiomers.
Table 2: Representative Chiral HPLC Separation Conditions for Chiral Amines
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Ref |
| Lafutidine | ChiraSpher | Hexane:Ethanol:THF:Diethylamine (92:3:5:0.1) | 1.0 | UV | nih.govnih.govresearchgate.net |
| 1-(1-Naphthyl)ethylamine | Chiralcel OD-H | Hexane:Isopropanol (90:10) | 0.5 | UV | mdpi.com |
| Tranylcypromine | Chiralpak AD-H | Hexane:Ethanol:Diethylamine (80:20:0.1) | 1.0 | UV | windows.net |
This table provides examples of chiral HPLC conditions used for the separation of other chiral amines, demonstrating the types of stationary phases and mobile phases that could be effective for the analysis of this compound.
Reaction Mechanisms and Kinetics of 2 Propan 2 Yl Cyclohexan 1 Amine Transformations
Nucleophilic Substitution Pathways Involving the Amine Group
The amine group of 2-(propan-2-yl)cyclohexan-1-amine is a key site for nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the electrophile.
SN1 and SN2 Mechanistic Considerations
Nucleophilic substitution reactions are fundamental in organic chemistry, and they can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). slideshare.netmasterorganicchemistry.comyoutube.com
The SN2 mechanism is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. dalalinstitute.com This concerted mechanism leads to an inversion of stereochemistry at the reaction center. For an SN2 reaction to occur at the amine group of this compound, the approach of the electrophile would be to the nitrogen atom. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
The SN1 mechanism , in contrast, is a two-step process. masterorganicchemistry.commasterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com In the second step, the nucleophile attacks the carbocation. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization). masterorganicchemistry.com The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
In the context of the amine group, direct SN1 or SN2 reactions are less common without prior conversion of the amine to a better leaving group. For instance, the amine could be converted to a quaternary ammonium (B1175870) salt, which can then act as a leaving group.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Influence of Steric Hindrance on Reaction Pathways
The bulky isopropyl group at the 2-position of the cyclohexane (B81311) ring significantly influences the reaction pathways of this compound. rsc.org This steric hindrance can impede the approach of nucleophiles or electrophiles to the reaction center.
In the case of an SN2 reaction , the backside attack of the nucleophile is crucial. The presence of the large isopropyl group can sterically hinder this approach, slowing down the reaction rate. masterorganicchemistry.com Generally, bulky substituents on carbons adjacent to the reaction center decrease the rate of SN2 reactions. masterorganicchemistry.com
For an SN1 reaction , steric hindrance can favor this pathway. The formation of a carbocation is the slow step, and bulky groups can stabilize the carbocation through hyperconjugation. However, the primary influence of the isopropyl group in this context is its effect on the stability of the different conformations of the cyclohexane ring.
Studies on similar cyclohexylamine (B46788) systems have shown that steric hindrance can significantly slow down the rate of polymerization reactions involving the amine group. rsc.org
Elimination Reactions on Substituted Cyclohexane Rings
When this compound is part of a molecule with a suitable leaving group on the cyclohexane ring, elimination reactions can occur to form an alkene. These reactions also proceed through distinct mechanisms, E1 and E2.
E1 and E2 Mechanistic Analysis
The E2 (elimination bimolecular) mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. slideshare.netyoutube.comlibretexts.org The rate of an E2 reaction depends on the concentration of both the substrate and the base. slideshare.net Strong bases favor the E2 mechanism. libretexts.org
The E1 (elimination unimolecular) mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate (the rate-determining step). libretexts.orgchemistrysteps.com A weak base then removes a proton from an adjacent carbon to form the double bond. libretexts.org The rate of an E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
The choice between E1 and E2 pathways is influenced by the strength of the base, the solvent, and the structure of the substrate. libretexts.org
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Reaction Steps | Two steps (carbocation intermediate) | One step (concerted) |
| Base Strength | Weak base is sufficient | Strong base is required |
| Substrate Preference | Tertiary > Secondary | Tertiary > Secondary > Primary |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Solvent | Favored by polar protic solvents | Favored by aprotic solvents |
Stereochemical Requirements for Elimination (Anti- and Syn-Periplanar Geometry)
The stereochemistry of E2 reactions is highly specific. For the reaction to occur, the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. libretexts.orglibretexts.org This means they must be in the same plane and on opposite sides of the carbon-carbon bond. In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. libretexts.orgkhanacademy.org If the leaving group is in an equatorial position, an E2 reaction cannot occur from that conformation. khanacademy.org The molecule may need to undergo a ring-flip to a less stable conformation to achieve the necessary trans-diaxial arrangement. libretexts.org
In some cases, particularly with certain substrates and bases, syn-elimination can occur, where the hydrogen and leaving group are on the same side of the molecule. masterorganicchemistry.comresearchgate.net This is less common than anti-elimination. The Cope elimination is an example of a syn-elimination reaction. masterorganicchemistry.com
The stereochemical outcome of E1 reactions is less constrained because it proceeds through a planar carbocation intermediate. numberanalytics.com The base can remove a proton from any adjacent carbon that has one, typically leading to the most stable (Zaitsev's rule) alkene product. chemistrysteps.com
Mechanistic Investigations of Cyclohexanamine Derivatization
The derivatization of cyclohexanamines, including this compound, involves reactions that modify the amine group. These reactions are crucial for synthesizing new compounds with specific properties.
One common derivatization is the reaction of the amine with an epoxide, such as cyclohexene (B86901) oxide, to form a β-amino alcohol. chemicalbook.com This reaction, known as aminolysis, typically proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. The mechanism is generally considered to be SN2-like, where the amine acts as the nucleophile and the oxygen of the epoxide becomes a leaving group after protonation. The regioselectivity of the attack (which carbon of the epoxide is attacked) can be influenced by steric hindrance.
Another important class of derivatization reactions involves the formation of amides, sulfonamides, or other functional groups through reaction with acyl chlorides, sulfonyl chlorides, or other electrophiles. These reactions generally proceed through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl or sulfonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the product with the elimination of a leaving group (e.g., chloride).
The mechanism of derivatization can also involve more complex, multi-step processes, sometimes utilizing catalysts to enhance reactivity and selectivity. researchgate.net
Transition State Analysis of Key Reactions
A transition state analysis involves the characterization of the high-energy intermediate state that molecules pass through during a chemical reaction. This analysis provides critical information about the energy barriers and the geometry of the reacting species at the point of maximum energy along the reaction coordinate. For any reaction involving this compound, such as N-alkylation, acylation, or oxidation, a transition state analysis would be fundamental to understanding the reaction's feasibility and stereochemical outcome. Unfortunately, no experimental or computational studies detailing the transition states for reactions of this compound are currently available.
Kinetic Isotope Effects as Mechanistic Probes
The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. For instance, replacing a hydrogen atom with deuterium (B1214612) at a site involved in bond-breaking or bond-forming in the rate-determining step can significantly alter the reaction rate, providing strong evidence for the mechanism. There are no reported studies that employ KIE as a mechanistic probe for reactions of this compound.
Proposed Mechanistic Paradigms for Novel Reactions
The development of novel reactions often involves proposing new mechanistic paradigms based on existing chemical principles and preliminary experimental observations. For this compound, one could hypothesize various reaction pathways, for instance, in stereoselective synthesis or in the formation of novel heterocyclic systems. However, without any foundational experimental data on its reactivity, any proposed mechanism would be purely speculative and lack the necessary scientific validation.
Spectroscopic and Advanced Structural Elucidation of 2 Propan 2 Yl Cyclohexan 1 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by mapping the chemical environments of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) is a fundamental technique for determining the number of different types of protons in a molecule and their neighboring environments. In the case of 2-(propan-2-yl)cyclohexan-1-amine, the ¹H NMR spectrum reveals distinct signals for the protons on the cyclohexane (B81311) ring, the isopropyl group, and the amine group.
The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton attached to the same carbon as the amine group (the α-proton) typically appears at a different chemical shift compared to the other cyclohexane ring protons. The integration of the signal areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment. docbrown.info For this compound, the expected proton ratio would align with the 19 hydrogen atoms present in its structure. uni.lu
Spin-spin coupling between adjacent non-equivalent protons provides further structural information, manifesting as splitting of the NMR signals into multiplets (e.g., doublets, triplets, quartets). The n+1 rule is often applied to interpret these splitting patterns, where 'n' is the number of neighboring equivalent protons. docbrown.info For example, the methine proton of the isopropyl group would be split by the six protons of the two methyl groups, and vice versa.
Illustrative ¹H NMR Data for a Substituted Cyclohexanamine Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 7.39 | d | 7.3 |
| Ar-H | 7.34–7.20 | m | - |
| CH=CH | 6.56 | d | 15.9 |
| CH=CH | 6.35 | dt | 15.8, 6.5 |
| N-CH₂ | 3.49 | d | 6.4 |
| N-CH | 2.59 | t | 10.2 |
| CH₂ | 1.98 | d | 11.2 |
This table presents example data for N-cinnamylcyclohexanamine to illustrate the type of information obtained from ¹H NMR analysis. rsc.org The specific values for this compound would differ.
¹³C NMR for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of ¹³C is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. youtube.com The chemical shift range for ¹³C NMR is much broader than for ¹H NMR, generally spanning from 0 to over 200 ppm, which often allows for the resolution of all carbon signals in a molecule. oregonstate.eduyoutube.com
For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbons of the cyclohexane ring and the isopropyl group. The carbon atom bonded to the nitrogen of the amine group will have a characteristic chemical shift. The presence of two signals for the isopropyl methyl groups would indicate their equivalence. docbrown.info
Typical ¹³C NMR Chemical Shift Ranges
| Carbon Type | Chemical Shift Range (δ, ppm) |
|---|---|
| Alkane (sp³) | 10–50 |
| Alkyl Halide (C-X) | 55–80 |
| Alcohol/Ether (C-O) | 60–80 |
| Alkene (sp²) | 120–160 |
| Aromatic (sp²) | 125–170 |
| Carboxylic Acid Derivatives | 165–190 |
| Aldehyde/Ketone | >200 |
This table provides general chemical shift ranges for different types of carbon atoms to provide context for the analysis of ¹³C NMR spectra. oregonstate.edu
Advanced NMR Techniques (e.g., DOSY NMR) in Mechanistic Studies
Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), offer deeper insights into complex mixtures and reaction mechanisms. DOSY separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.org This can be particularly useful in mechanistic studies to identify intermediates and products without the need for physical separation. By correlating diffusion coefficients with molecular weights, it is possible to estimate the size of molecules in a mixture. rsc.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₉N), HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. The monoisotopic mass of this compound is 141.15175 Da. uni.lu
Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 142.15903 | 134.3 |
| [M+Na]⁺ | 164.14097 | 138.4 |
| [M-H]⁻ | 140.14447 | 136.6 |
| [M+NH₄]⁺ | 159.18557 | 155.4 |
| [M+K]⁺ | 180.11491 | 137.3 |
This table presents predicted collision cross-section values for various adducts of the target compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu m/z represents the mass-to-charge ratio.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule.
For this compound, fragmentation would likely involve cleavage of the C-C bonds within the cyclohexane ring and the isopropyl group, as well as the C-N bond. The fragmentation of aliphatic amines often results in the formation of a characteristic iminium ion. For instance, in the mass spectrum of propan-2-amine, the base peak is often observed at m/z 44, corresponding to the [CH₃CHNH₂]⁺ ion. docbrown.info Similar characteristic fragmentation pathways would be expected for this compound, providing valuable structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique molecular fingerprint. For this compound, a primary amine, the key characteristic absorption bands are associated with the amine (N-H), alkyl (C-H), and carbon-nitrogen (C-N) bonds.
The primary amine group (-NH₂) is readily identified by a pair of medium-intensity absorption bands in the region of 3400-3250 cm⁻¹. These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. Another characteristic absorption for the primary amine is the N-H bending (scissoring) vibration, which typically appears as a broad, medium-to-strong band in the 1650-1580 cm⁻¹ region. uni.lu
The aliphatic C-H stretching vibrations from the cyclohexane ring and the isopropyl group are observed as strong, sharp peaks in the 2960-2850 cm⁻¹ range. The C-N stretching vibration of aliphatic amines is found in the fingerprint region, typically between 1250 and 1020 cm⁻¹, though its intensity can be variable. uni.lu The presence of the isopropyl group can also be identified by characteristic C-H bending vibrations for the gem-dimethyl group, which appear as a distinctive doublet in the 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹ region.
A summary of the expected IR absorption bands for this compound is presented in the table below.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch (Asymmetric & Symmetric) | 3400 - 3250 (two bands) | Medium |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong, Broad |
| Primary Amine (R-NH₂) | N-H Wag | ~910 - 665 | Broad |
| Alkyl (Cyclohexane & Isopropyl) | C-H Stretch | 2960 - 2850 | Strong |
| Isopropyl Group | C-H Bend (gem-dimethyl) | 1385 - 1380 and 1370 - 1365 | Medium (doublet) |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium - Weak |
This table presents generalized data for aliphatic primary amines and may vary slightly for the specific compound.
X-ray Crystallography for Solid-State Structure Determination
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.
For this compound, a crystallographic study would reveal:
Conformation of the Cyclohexane Ring: It would confirm whether the cyclohexane ring adopts a stable chair conformation, which is the most common, or a boat or twist-boat conformation.
Substituent Orientation: The analysis would determine the orientation of the isopropyl and amine groups on the cyclohexane ring, specifying whether they are in axial or equatorial positions. This is crucial for understanding the steric interactions and stability of different isomers.
Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other in the solid state. This includes identifying hydrogen bonding networks, which are expected to be significant due to the presence of the primary amine group. mdpi.com
Precise Molecular Geometry: Exact bond lengths (e.g., C-C, C-N, N-H, C-H) and bond angles would be determined with very high precision.
| Parameter | Description | Example Hypothetical Data |
| Crystal System | The basic shape of the unit cell. | Monoclinic |
| Space Group | The set of symmetry operations for the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.1 Å, b = 8.5 Å, c = 12.3 Åα = 90°, β = 95°, γ = 90° |
| Bond Length (C-N) | The distance between the carbon and nitrogen atoms of the amine group. | 1.47 Å |
| Bond Angle (C-C-N) | The angle formed by two adjacent carbon atoms and the nitrogen atom. | 111.5° |
| Torsion Angle | The dihedral angle defining the conformation of the substituents. | e.g., N-C1-C2-C(isopropyl) |
This table contains hypothetical data to illustrate the output of an X-ray crystallography experiment.
The determination of the crystal structure is fundamental for understanding the structure-property relationships of the material and for rational drug design if the molecule is part of a larger bioactive compound.
Computational and Theoretical Studies on 2 Propan 2 Yl Cyclohexan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These calculations provide fundamental insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a favorable balance between accuracy and computational cost, making it suitable for molecules of the size of 2-(propan-2-yl)cyclohexan-1-amine. arxiv.org
Geometry Optimization: A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest energy arrangement of atoms, known as the ground state geometry. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles for its most stable conformer. The calculations would confirm that the cyclohexane (B81311) ring adopts a chair conformation to minimize angular and torsional strain. nih.gov
Electronic Structure: DFT calculations also yield crucial information about the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy relates to its ability to accept electrons (its electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability; a larger gap generally implies greater stability. nih.govresearchgate.net For an amine like this compound, the HOMO would likely be localized on the nitrogen atom's lone pair, indicating this is a primary site for electrophilic attack.
Illustrative DFT-Calculated Properties for a Substituted Cyclohexylamine (B46788):
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Total Energy (Hartree) | -485.123 | Represents the total electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -5.8 | Indicates the energy of the highest energy electrons, related to ionization potential. |
| LUMO Energy (eV) | 1.5 | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |
| HOMO-LUMO Gap (eV) | 7.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment (Debye) | 1.45 | Quantifies the overall polarity of the molecule. |
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable property derived from quantum chemical calculations that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP provides a visual representation of the charge distribution, allowing for the prediction of how a molecule will interact with other charged species. rsc.org
For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (blue). The region around the nitrogen atom's lone pair would exhibit a strong negative potential, confirming it as a site for electrophilic attack and hydrogen bonding. researchgate.netmdpi.com The hydrogens of the amine group (N-H) would show positive potential, making them sites for nucleophilic interaction. The isopropyl and cyclohexane hydrocarbon portions would display relatively neutral potential (green). This analysis is crucial for understanding non-covalent interactions and predicting sites of chemical reactivity. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques used to study the behavior and conformations of molecules over time.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring is not planar; it exists predominantly in a puckered "chair" conformation to relieve ring strain. csbsju.edu Substituents on the ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out to the side). msu.edu
A key aspect of the computational analysis of this compound is determining the relative stability of its various conformers. The molecule can exist as different stereoisomers (cis and trans), and each of these can undergo a "ring flip," which interconverts axial and equatorial positions. masterorganicchemistry.com
Generally, a substituent is more stable in the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). csbsju.eduscispace.com Both the amino (-NH₂) and isopropyl groups are bulky. A computational conformational analysis would calculate the energies of the following primary conformers:
Trans-isomer: One group is "up" and the other is "down". The most stable conformer would have both the large isopropyl group and the amino group in equatorial positions.
Cis-isomer: Both groups are on the same side of the ring ("up" or "down"). In any chair conformation of the cis-isomer, one group must be axial while the other is equatorial. msu.edu
Illustrative Conformational Energy Differences:
| Isomer | Substituent Positions | Relative Energy (kcal/mol) (Illustrative) | Stability |
|---|---|---|---|
| trans | (eq) Isopropyl, (eq) Amino | 0.0 | Most Stable |
| trans | (ax) Isopropyl, (ax) Amino | > 5.0 | Least Stable |
| cis | (eq) Isopropyl, (ax) Amino | ~2.5 | Intermediate |
| cis | (ax) Isopropyl, (eq) Amino | ~2.1 | Intermediate |
Prediction of Spectroscopic Properties from First Principles
Computational chemistry can predict various spectroscopic data from first principles, which can be used to interpret experimental spectra or to identify a compound.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching and bending of bonds and can be correlated with the peaks in an experimental IR spectrum. For this compound, key predicted vibrations would include the N-H stretches of the primary amine (typically a doublet around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and the C-N stretch (around 1000-1250 cm⁻¹). libretexts.orgpressbooks.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C). These shielding values can be converted into chemical shifts (δ), predicting the appearance of an NMR spectrum. pressbooks.pub Such calculations would help assign the complex array of signals from the cyclohexane and isopropyl protons.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the stability of potential fragment ions. For an alkylamine, a characteristic fragmentation is α-cleavage, where the C-C bond next to the nitrogen breaks. pressbooks.pub Calculations could determine the relative energies of the resulting cations, helping to explain the observed fragmentation pattern.
Computational Studies of Reaction Pathways and Transition States
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products.
For this compound, this could involve studying its synthesis or its subsequent reactions. For example, in the synthesis via reductive amination of 2-isopropylcyclohexanone (B93567), calculations could model the addition of ammonia (B1221849) to the ketone, the subsequent dehydration, and the final reduction of the imine intermediate.
A critical part of this analysis is locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. acs.org DFT calculations are commonly used to optimize the geometry of transition states and compute their energies. This information is fundamental to understanding reaction kinetics and selectivity. For instance, such studies could explain the stereochemical outcome of reactions involving the amine. mdpi.com
Advanced Predictive Models for Chemical Properties and Reactivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, is a cornerstone of modern computational chemistry. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a molecule and its properties or biological activity. youtube.comyoutube.com For this compound, while specific public QSAR models may not be extensively documented, the methodology can be applied to predict a range of its characteristics.
Detailed research findings show that for various classes of amines, properties like oxidative degradation rates, basicity, and inhibitory activities can be modeled. nih.gov These models are built using descriptors that quantify various aspects of the molecular structure, such as topology, electronic properties (like dipole moment and pKa), and steric effects. nih.govrsc.org For instance, a predictive model for the degradation rate of different amines found that cyclic structures, like the cyclohexane backbone in the target molecule, tend to have lower degradation rates, while steric hindrance and the number of amino groups are also significant factors. nih.gov
A hypothetical QSPR model for predicting a property of this compound, such as its efficacy as a corrosion inhibitor (a known application for cyclohexylamines), would involve calculating a series of molecular descriptors. nih.govwikipedia.org These descriptors serve as the independent variables in a regression model to predict the desired property. nih.gov
| Descriptor Class | Specific Descriptor Example | Potential Influence on Property |
|---|---|---|
| Topological | Wiener Index (W) | Relates to molecular branching and compactness, affecting intermolecular interactions. |
| Electronic | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons, crucial for surface interactions on metal. |
| Steric | Molecular Volume / %VBur | Quantifies the steric hindrance provided by the isopropyl and cyclohexyl groups, which can affect surface coverage. rsc.org |
| Physicochemical | LogP | Describes hydrophobicity, influencing solubility and transport in aqueous environments. youtube.com |
By developing such models, researchers can screen virtual libraries of related compounds to identify candidates with enhanced properties without synthesizing each one, accelerating materials and drug discovery. nih.govdigitellinc.com
Theoretical Chemistry Frameworks
Application of Collision Theory to Reaction Kinetics
Collision theory provides a fundamental framework for understanding the rates of chemical reactions. harpercollege.edudalalinstitute.com It posits that for a reaction to occur, reactant molecules must collide with both sufficient energy (activation energy) and the correct orientation. studymind.co.uklibretexts.org
For this compound, its reaction kinetics are heavily influenced by its structure. Consider its neutralization reaction with an acid. The bulky isopropyl group and the cyclohexane ring create significant steric hindrance around the nucleophilic amino group. youtube.comwikipedia.org This steric bulk means that only a fraction of collisions will occur with the proper orientation for the acid's proton to be transferred effectively to the amine's lone pair.
Kinetic studies on the reactions of other primary amines, for example with carbon dioxide, show that reaction rates are first order in both CO2 and the amine. rsc.org A Brønsted relationship often exists, linking the reaction rate constants to the basicity (pKa) of the amines. rsc.org The steric and electronic effects of the substituents dictate these parameters.
| Factor | Description | Effect on Reaction Rate |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required for a reactive collision. | A higher Ea, potentially due to bond strain in the transition state, leads to a slower reaction. |
| Steric Factor (P) | The probability of molecules colliding in the correct orientation. | The bulky isopropyl and cyclohexyl groups reduce the steric factor, decreasing the rate of successful collisions. youtube.com |
| Collision Frequency (Z) | The total number of collisions per unit time. | Increases with higher concentration and temperature, leading to a faster reaction rate. libretexts.org |
| Temperature | Affects the kinetic energy of molecules. | Higher temperatures increase both collision frequency and the fraction of molecules with energy ≥ Ea. studymind.co.uk |
Energy Surface Mapping for Reaction Mechanisms
A Potential Energy Surface (PES) is a multidimensional plot that represents the potential energy of a system as a function of its atomic coordinates. libretexts.orglibretexts.org It is a powerful conceptual and computational tool for mapping reaction mechanisms. nih.govresearchgate.net Stable reactants and products reside in energy minima (valleys), while transition states are located at first-order saddle points, representing the highest energy barrier along the minimum energy pathway connecting reactants and products. libretexts.org
For this compound, a PES could be computationally mapped for its synthesis via reductive amination of cyclohexanone (B45756). pearson.comresearchgate.net The reaction pathway would likely proceed through the formation of a hemiaminal intermediate, followed by dehydration to an imine, and finally reduction to the amine product. nih.gov Computational chemistry, using methods like Density Functional Theory (DFT), can calculate the energies of these intermediates and the transition states connecting them.
| Species | Point on PES | Hypothetical Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Cyclohexanone + Isopropylamine | Reactant Minimum | 0 | Starting materials. pearson.com |
| Transition State 1 (TS1) | Saddle Point | +50 | Energy barrier for nucleophilic attack. |
| Hemiaminal Intermediate | Intermediate Minimum | -10 | A metastable intermediate. nih.gov |
| Transition State 2 (TS2) | Saddle Point | +80 | Energy barrier for dehydration to imine. |
| N-(propan-2-yl)cyclohexan-1-imine | Intermediate Minimum | +15 | Imine intermediate prior to reduction. |
| This compound | Product Minimum | -60 | Final, stable product. |
By mapping the PES, chemists can understand the feasibility of a proposed mechanism, identify the rate-determining step (the one with the highest energy barrier), and predict the reaction's thermodynamics and kinetics. researchgate.net
Computational Approaches to Chiral Discrimination
As a chiral molecule, this compound exists as multiple stereoisomers. Computational methods are invaluable for understanding and predicting how these enantiomers and diastereomers can be distinguished. nih.gov This is crucial in fields like pharmaceuticals, where different enantiomers can have vastly different biological effects.
One powerful technique is the prediction of chiroptical properties, such as circular dichroism (CD) spectra. acs.org Quantum mechanical calculations can simulate the CD spectrum for each enantiomer. The sign and intensity of the CD signals are directly related to the molecule's absolute configuration. acs.orgnih.gov By comparing the calculated spectra to experimental data from a chiroptical sensing assay, the absolute configuration of an unknown sample can be determined. rsc.org
Another approach involves modeling the diastereomeric interactions that enable chiral separation. nih.gov For example, computational models can simulate the interaction between the enantiomers of this compound and a chiral stationary phase (CSP) used in chromatography or a chiral solvating agent in NMR spectroscopy. researchgate.net By calculating the binding energies of the transient diastereomeric complexes formed between each enantiomer and the chiral selector, one can predict which enantiomer will be retained longer, thus predicting the elution order in HPLC. nih.gov These models reveal that chiral recognition is often governed by a combination of hydrogen bonding, steric repulsion, and van der Waals interactions. researchgate.netacs.org
| Method | Principle | Application to this compound |
|---|---|---|
| CD Spectroscopy Simulation | Calculates the differential absorption of left and right circularly polarized light based on molecular structure. acs.org | Predicts the unique CD spectrum for each enantiomer, allowing for non-empirical assignment of absolute configuration. acs.org |
| Molecular Docking with Chiral Selectors | Models the non-covalent interactions between each enantiomer and a chiral host (e.g., a cyclodextrin (B1172386) or crown ether). nih.gov | Calculates binding energies to predict separation efficiency and elution order in chiral chromatography. |
| NMR Chemical Shift Prediction | Calculates the magnetic shielding of nuclei in the presence of a chiral solvating agent. | Predicts the difference in chemical shifts (Δδ) for the R and S enantiomers, aiding in the determination of enantiomeric excess. nih.gov |
| Topological Indices | Uses graph theory to derive numerical descriptors that encode chiral information. nih.gov | Can be used in QSAR-type models to correlate chirality with specific biological activities. |
Multiscale Modeling for Complex Chemical Systems
Many real-world applications of chemicals like this compound occur in complex, heterogeneous environments that are too large to be simulated entirely with high-level quantum mechanics. nih.gov Multiscale modeling addresses this by combining different computational methods to describe the system at different length and time scales. nih.govuprm.edu
For example, to model the role of this compound as a corrosion inhibitor in an industrial boiler, a multiscale approach would be necessary. elsevier.com The system involves interactions at the quantum, atomistic, and macroscopic levels. youtube.com
| Scale | Phenomenon | Appropriate Modeling Technique | Information Gained |
|---|---|---|---|
| Quantum (Angstroms) | Amine adsorption and bond formation on the metal surface. | Density Functional Theory (DFT) | Adsorption energies, charge transfer, reaction barriers for surface passivation. acs.org |
| Atomistic (Nanometers) | Behavior of many amine and water molecules in the solution and at the interface. | Molecular Dynamics (MD) with force fields. | Diffusion rates, inhibitor film structure, solvation effects. nih.gov |
| Continuum (Microns to Meters) | Fluid dynamics, heat transfer, and mass transport within the entire boiler system. | Computational Fluid Dynamics (CFD) | Overall inhibitor concentration distribution, temperature gradients, and flow patterns. youtube.com |
This integrated approach allows for a holistic understanding of the system's behavior. acs.org The high-accuracy data from the quantum level (e.g., interaction potentials) are used to develop and parameterize the less computationally expensive models at the atomistic level (force fields). The results from the atomistic simulations (e.g., diffusion coefficients) can then inform the parameters used in the macroscopic continuum models. nih.gov This hierarchical approach enables the prediction of macroscopic properties based on fundamental molecular interactions.
Applications and Role of 2 Propan 2 Yl Cyclohexan 1 Amine in Chemical Synthesis
Utilization as a Synthetic Building Block and Intermediate
The inherent reactivity of the amine group, coupled with the stereochemical influence of the isopropyl substituent, positions 2-(propan-2-yl)cyclohexan-1-amine as a key starting material and intermediate in the synthesis of more elaborate chemical entities.
This compound serves as a foundational component for the assembly of intricate organic molecules. Its amine functionality provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and arylation reactions. These modifications allow for the introduction of diverse functional groups and the extension of the carbon skeleton, paving the way for the synthesis of complex structures with potential applications in medicinal chemistry and materials science.
For instance, the amine can be transformed into amides, sulfonamides, or ureas, each with distinct chemical properties and potential biological activities. The steric hindrance provided by the adjacent isopropyl group can influence the regioselectivity and stereoselectivity of these reactions, offering a degree of control over the final product's three-dimensional arrangement. This is particularly crucial in the synthesis of chiral compounds where specific stereoisomers are desired.
The nucleophilic nature of the amine in this compound makes it an ideal candidate for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. Through condensation reactions with various electrophilic partners, this amine can be readily incorporated into a wide array of heterocyclic systems.
Examples of such transformations include the reaction with dicarbonyl compounds to form five- or six-membered nitrogen-containing rings, or with reagents like isothiocyanates to yield thiourea (B124793) derivatives that can be further cyclized. The specific reaction conditions and the choice of the reaction partner dictate the nature of the resulting heterocyclic system, allowing for the creation of a diverse library of compounds from a single, readily available starting material.
Role in the Development of Chiral Catalysts and Auxiliaries
The chirality inherent in this compound, which exists as different stereoisomers, is a key feature that has been exploited in the field of asymmetric synthesis. e-bookshelf.de Chiral amines and their derivatives are highly sought after for their ability to act as chiral auxiliaries or as ligands for metal-based chiral catalysts. e-bookshelf.de
When used as a chiral auxiliary, the amine is temporarily attached to a prochiral substrate. The steric bulk of the isopropyl group then directs the approach of a reagent from a specific face, leading to the formation of one enantiomer of the product in excess. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse.
Furthermore, this compound can be modified to create chiral ligands that coordinate with transition metals to form highly effective asymmetric catalysts. These catalysts are capable of promoting a wide range of enantioselective reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high levels of stereocontrol. The development of such catalysts is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. e-bookshelf.de
Research into Structure-Reactivity Relationships within Cyclohexanamine Derivatives
The study of this compound and its analogs contributes significantly to the fundamental understanding of structure-reactivity relationships in cyclohexanamine derivatives. nih.govnih.govmdpi.comresearchgate.net By systematically modifying the substituents on the cyclohexane (B81311) ring and observing the resulting changes in chemical reactivity and stereoselectivity, chemists can gain valuable insights into the interplay of steric and electronic effects. nih.gov
For example, comparing the reactivity of this compound with its constitutional isomer, 3-(propan-2-yl)cyclohexan-1-amine (B2406541) uni.lu, can reveal the impact of the substituent's position relative to the amine group. Similarly, comparing it to other 2-substituted cyclohexanamines with varying alkyl groups allows for a detailed analysis of how steric bulk influences reaction outcomes. This knowledge is crucial for the rational design of new reagents and catalysts with tailored properties for specific synthetic challenges.
Exploration of New Reaction Chemistries Mediated by the Amine Moiety
The amine group of this compound is a versatile functional group that can participate in a wide range of chemical reactions, extending beyond simple nucleophilic additions and substitutions. Researchers are continuously exploring new reaction chemistries that can be mediated by this amine moiety.
This includes its use as an organocatalyst, where the amine itself, or a simple derivative, can catalyze reactions without the need for a metal. For instance, it can act as a Brønsted base to deprotonate substrates or as a nucleophile to form reactive intermediates like enamines or iminium ions. These intermediates can then participate in a variety of transformations to form complex products. The exploration of such novel reactivity expands the synthetic utility of this compound and contributes to the development of more sustainable and efficient chemical processes.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of cyclohexylamines often relies on methods that are energetically intensive and may involve problematic reagents. researchgate.net A significant future direction lies in the development of more efficient and sustainable synthetic routes to produce 2-(propan-2-yl)cyclohexan-1-amine and related structures. This involves exploring greener chemical processes that minimize waste and energy consumption.
One promising approach is the utilization of biomass-derived feedstocks. researchgate.net Phenolic compounds, which are naturally present in lignocellulose, can serve as renewable starting materials for the synthesis of alicyclic compounds like substituted cyclohexylamines. researchgate.net This strategy aims to reduce the dependence on non-renewable resources such as benzene. researchgate.net
Catalysis plays a pivotal role in achieving sustainable synthesis. Research is focused on designing highly selective and efficient catalysts for reactions such as reductive amination. For instance, the one-pot reductive amination of resorcinol (B1680541) derivatives with ammonia (B1221849) and molecular hydrogen is being investigated as a potential pathway. researchgate.net The development of novel catalysts, such as those based on ruthenium nanoparticles supported on materials like carbon nanotubes (CNTs), is crucial for improving reaction efficiency and selectivity. researchgate.net Modifications to these catalysts, for example, with lithium hydroxide (B78521), can enhance the adsorption of the aromatic ring on the metallic nanoparticles, leading to more efficient conversion to cyclohexylamines. researchgate.net
Another key area is the development of stereocontrolled synthetic methods. The functionalization of symmetric cyclohexanones to produce cyclohexylamines with specific cis/trans and axial stereochemistry is a significant challenge. researchgate.net Enzymatic reductive amination is emerging as a powerful tool to achieve this stereocontrol, offering a green and highly selective alternative to traditional chemical methods. researchgate.net
The table below summarizes some emerging sustainable synthetic strategies for substituted cyclohexylamines.
| Synthetic Strategy | Key Features | Potential Advantages |
| Biomass-Derived Feedstocks | Utilization of renewable resources like lignin-derived phenols. | Reduced reliance on fossil fuels, contributes to a circular economy. researchgate.net |
| Catalytic Reductive Amination | One-pot reactions using advanced catalysts (e.g., Ru/CNT). | Increased efficiency, selectivity, and atom economy. researchgate.net |
| Enzymatic Amination | Use of enzymes for stereocontrolled synthesis. | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net |
| Photochemical Routes | Application of light-driven reactions. | Can lead to innovative strategies that avoid issues with current processes. nih.gov |
| Electrochemical Synthesis | Using electricity to drive reactions. | Avoids stoichiometric oxidants, can be scaled up in flow systems. rsc.org |
Advanced Computational Techniques for Rational Design
The rational design of novel molecules with desired properties is a cornerstone of modern chemical research. Advanced computational techniques are increasingly being employed to predict the behavior of molecules like this compound and its derivatives, thereby guiding experimental efforts.
Molecular docking and in silico screening are powerful tools for identifying promising drug candidates. For instance, in the development of serotonin (B10506) 5-HT2A receptor inverse agonists, molecular docking studies have been used to predict the binding of pimavanserin (B1677881) analogues, providing insights that align with in vitro experimental results. nih.gov These computational methods can assess the effect of different molecular substituents on the selectivity and activity of the compounds. nih.gov
Computational tools are also valuable for predicting the physicochemical properties of molecules. For example, properties such as the octanol/water partition coefficient (logP) and McGowan's characteristic volume can be calculated to assess the drug-likeness of a compound. chemeo.com Furthermore, predicted collision cross-section values can aid in the identification and characterization of these molecules using mass spectrometry techniques. uni.lu
The following table highlights key computational techniques and their applications in the study of substituted cyclohexanamines.
| Computational Technique | Application | Example |
| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. | Guiding the design of pimavanserin analogues as 5-HT2A receptor inverse agonists. nih.gov |
| In Silico Screening | Virtually screens large libraries of compounds for potential activity. | Identifying new bioactive molecules based on the cyclohexanamine scaffold. |
| Physicochemical Property Prediction | Calculates properties like logP, solubility, and molecular weight. | Assessing the drug-likeness and ADMET properties of novel compounds. chemeo.com |
| Collision Cross Section Prediction | Predicts the size and shape of ions in the gas phase. | Aiding in the structural elucidation of compounds by mass spectrometry. uni.lu |
Exploration of Novel Chemical Reactivity of Substituted Cyclohexanamines
Understanding and expanding the chemical reactivity of this compound and its analogues is crucial for discovering new applications and synthetic methodologies. Future research will likely focus on exploring novel transformations and reaction pathways involving this versatile scaffold.
One area of interest is the participation of substituted cyclohexylamines in substitution and elimination reactions. The stereochemistry of the cyclohexane (B81311) ring plays a critical role in determining the outcome of these reactions. youtube.com For example, the orientation of the leaving group (axial vs. equatorial) can significantly influence the reaction mechanism (SN1, SN2, E1, or E2). youtube.comyoutube.com Further investigation into these stereochemical effects will enable more precise control over synthetic outcomes.
The development of new catalytic systems can also unlock novel reactivity. For example, time-resolved IR absorption spectroscopy can be used to study the reactions of transient organometallic species with heterocyclic ligands, providing insights into reaction mechanisms and the factors that govern reactivity, such as electron-donating ability and polarizability. rsc.org
Furthermore, the synthesis of derivatives of this compound, such as N-isopropylcyclohexylamine, opens up new avenues for its use as a reagent in organic synthesis. chemicalbook.com For example, N-Cyclohexylisopropylamine has been utilized in the synthesis of cannabidiol (B1668261) derivatives. chemicalbook.com
The table below outlines some areas for exploring the novel reactivity of substituted cyclohexanamines.
| Area of Exploration | Description | Potential Outcomes |
| Stereocontrolled Reactions | Investigating the influence of cyclohexane conformation on substitution and elimination reactions. | Precise control over product stereochemistry. youtube.com |
| Catalytic Transformations | Developing new catalysts to enable novel bond formations and functionalizations. | Access to new chemical space and more efficient synthetic routes. |
| Synthesis of Novel Derivatives | Preparing and studying the reactivity of new compounds based on the this compound scaffold. | Discovery of new reagents and building blocks for organic synthesis. chemicalbook.com |
| Nucleophilic Substitution Reactions | Utilizing the amine functionality as a nucleophile in various reactions. | Formation of new carbon-nitrogen bonds, a key transformation in many synthetic sequences. youtube.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with advanced technologies like flow chemistry and automated platforms is revolutionizing the way chemical research and development is conducted. These technologies offer significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is particularly well-suited for many of the reactions used to synthesize and functionalize substituted cyclohexylamines. thieme-connect.de This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. thieme-connect.de For example, the synthesis of lomustine, a nitrosourea (B86855) compound, is carried out using continuous flow manufacturing, which involves two flow reactors and an intermediate purification step. wikipedia.org Flow chemistry is also beneficial for reactions that are highly exothermic or involve hazardous intermediates. thieme-connect.de
Automated synthesis platforms, often coupled with artificial intelligence, can dramatically accelerate the discovery and optimization of new chemical reactions and molecules. chemspeed.comyoutube.com These platforms can perform high-throughput screening of reaction conditions, enabling the rapid identification of optimal parameters. youtube.com For instance, automated electrochemical flow platforms have been developed to accelerate library synthesis and reaction optimization, demonstrating their potential for the rapid synthesis of diverse amine-containing compounds. chemrxiv.orgnih.gov The SynFini™ platform, for example, uses AI to design and automate chemical synthesis, reducing the development cycle from weeks or months to days. youtube.com
The following table highlights the benefits of integrating flow chemistry and automation in the context of substituted cyclohexanamine synthesis.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Precise control over reaction conditions, enhanced safety, improved scalability. thieme-connect.de | Enables safer and more efficient synthesis, particularly for exothermic or hazardous reactions. wikipedia.org Can be used for multi-step syntheses. allfordrugs.com |
| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization of reaction conditions. chemspeed.comyoutube.com | Accelerates the discovery of new derivatives and optimal synthetic routes. |
| Integrated Systems | Combination of flow chemistry, automation, and AI for end-to-end synthesis. | Streamlines the entire process from molecular design to production. youtube.com |
Q & A
Q. Advanced
- Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal racemization.
- Chiral auxiliaries : Temporarily attach menthol or binaphthyl groups to stabilize the desired configuration .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from esters .
Post-synthesis, enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
